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Compound of Interest

Compound Name: BMS 310705

Cat. No.: B14093886 Get Quote

In the landscape of microtubule-stabilizing agents for cancer therapy, the epothilones have

emerged as a promising class of compounds, particularly in the context of taxane resistance.

This guide provides a detailed comparison of the semi-synthetic epothilone B analog, BMS-

310705, and its parent compound, epothilone B (also known as patupilone), with a focus on

their in vivo performance. BMS-310705 was developed by Bristol-Myers Squibb as a more

water-soluble and chemically stable alternative to epothilone B.[1][2]

At a Glance: Key Differences in Performance
While direct, publicly available head-to-head in vivo studies with detailed quantitative data are

limited, the existing preclinical and clinical data suggest key differences in the profiles of BMS-

310705 and epothilone B. BMS-310705 has been reported to exhibit superior anti-tumor

activity in human tumor xenograft models compared to natural epothilone B.[1] The dose-

limiting toxicities observed in clinical trials also differ, with myelosuppression being the primary

concern for BMS-310705, in contrast to the diarrhea associated with epothilone B.[3]

In Vitro Potency
Preliminary in vitro data suggests that BMS-310705 possesses a slightly higher potency in

inhibiting cancer cell growth compared to epothilone B in certain cell lines.
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Compound Cell Line IC50 (nM)

BMS-310705
KB-31 (human cervix

carcinoma)
0.8

Epothilone B
KB-31 (human cervix

carcinoma)
1.2

Pharmacokinetics of BMS-310705
A significant advantage of BMS-310705 is its improved water solubility, which allows for

formulation without Cremophor, an excipient associated with hypersensitivity reactions.[2] The

preclinical pharmacokinetic parameters of BMS-310705 have been characterized in several

species.[4]

Species Dosing
Systemic
Clearance
(mL/min/kg)

Volume of
Distribution
(Vss; L/kg)

Oral
Bioavailability
(%)

Mouse
5 mg/kg IV; 15

mg/kg PO
152 38 21

Rat
2 mg/kg IA; 8

mg/kg PO
39 54 34

Dog
0.5 mg/kg IV; 1

mg/kg PO
25.7 4.7 40

IV: Intravenous;

IA: Intra-arterial;

PO: Oral

Mechanism of Action: Microtubule Stabilization and
Apoptosis
Both BMS-310705 and epothilone B share a common mechanism of action with taxanes, which

involves the stabilization of microtubules.[5] This interference with microtubule dynamics leads
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to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell

death.[5]

Studies on BMS-310705 have elucidated that it triggers the mitochondrial-mediated pathway of

apoptosis.[6] This process is characterized by the release of cytochrome c from the

mitochondria, which in turn activates a cascade of caspases, including caspase-9 and

caspase-3, leading to the execution of cell death.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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